D-Mannose-13C-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

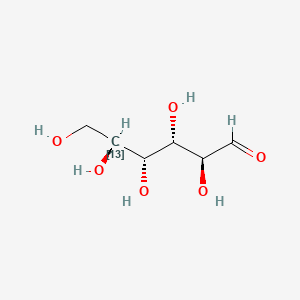

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1 |

InChI Key |

GZCGUPFRVQAUEE-JADMVYLDSA-N |

Isomeric SMILES |

C([13C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Mannose-4-¹³C: Structure, Metabolism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannose-4-¹³C, a stable isotope-labeled monosaccharide crucial for detailed metabolic studies. This document covers its chemical structure, metabolic fate, and applications in advanced research, particularly in the fields of glycobiology and metabolic flux analysis. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep understanding of this valuable tracer molecule.

Introduction to D-Mannose-4-¹³C

D-Mannose is a C-2 epimer of glucose and a physiologically important monosaccharide in human metabolism, primarily for the glycosylation of proteins.[1] D-Mannose-4-¹³C is a form of D-Mannose in which the carbon atom at the fourth position is replaced with its stable isotope, carbon-13 (¹³C). This isotopic labeling allows for the tracing of mannose metabolism and its incorporation into various biomolecules without the use of radioactive tracers. Its primary application lies in metabolic flux analysis (MFA) and in studies aimed at quantifying the contribution of exogenous mannose to glycosylation pathways.[2]

Chemical Structure and Properties

The chemical structure of D-Mannose-4-¹³C is identical to that of D-Mannose, with the exception of the isotopic label at the C4 position. The key properties of D-Mannose-4-¹³C are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ¹³CC₅H₁₂O₆ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |

| Physical Form | Solid | |

| Solubility | Soluble in water | |

| SMILES | OC[C@H]1OC(O)--INVALID-LINK----INVALID-LINK--[13C@@H]1O | [3] |

Chemical Structure of D-Mannose-4-¹³C (Haworth Projection)

References

A Technical Guide to the Synthesis and Purification of D-Mannose-¹³C₄ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of D-Mannose-¹³C₄, a crucial isotopically labeled monosaccharide for metabolic research and drug development. Due to the absence of a standardized, published protocol for this specific isotopologue, this guide outlines a feasible synthetic pathway and a robust purification strategy based on established principles of carbohydrate chemistry and isotopic labeling.

Introduction

Stable isotope-labeled compounds are indispensable tools in modern biomedical research. D-Mannose, a C-2 epimer of glucose, plays a significant role in glycosylation and various metabolic pathways. The availability of D-Mannose labeled with carbon-13 at specific positions, such as in D-Mannose-¹³C₄, enables detailed investigations into its metabolic fate, the elucidation of biochemical pathways, and its role in disease states. This document details a proposed multi-step chemical synthesis and a rigorous purification workflow to obtain high-purity D-Mannose-¹³C₄ for research use.

Proposed Synthesis of D-Mannose-¹³C₄

A plausible and efficient synthetic route for D-Mannose-¹³C₄ involves the chain extension of a readily available, appropriately labeled five-carbon sugar with a ¹³C-labeled one-carbon synthon. The following proposed pathway starts from D-Arabinose-¹³C₃ and introduces the fourth ¹³C label via a Kiliani-Fischer-type synthesis. The stereochemistry is carefully controlled through the strategic use of protecting groups.

Overview of the Synthetic Pathway

The synthesis can be dissected into four main stages:

-

Protection of the Starting Material: Selective protection of the hydroxyl groups of D-Arabinose-¹³C₃.

-

Chain Extension: Introduction of a ¹³C-labeled carbon atom to form a six-carbon backbone.

-

Cyclization and Stereochemical Control: Formation of the pyranose ring with the desired mannose configuration.

-

Deprotection: Removal of all protecting groups to yield the final D-Mannose-¹³C₄.

Visualizing the Synthetic Pathway

Detailed Experimental Protocols

Step 1: Protection of D-Arabinose-¹³C₃

-

Objective: To protect the hydroxyl groups to prevent side reactions in subsequent steps.

-

Procedure:

-

Suspend D-Arabinose-¹³C₃ in anhydrous acetone.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).

-

Neutralize the reaction with a weak base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting di-O-isopropylidene-D-arabinose-¹³C₃ by silica gel chromatography.

-

Step 2: Chain Extension with K¹³CN

-

Objective: To add a ¹³C-labeled cyanide group to the aldehyde, extending the carbon chain to six carbons.

-

Procedure:

-

Dissolve the protected D-arabinose derivative in an aqueous ethanol solution.

-

Add an equimolar amount of potassium cyanide-¹³C (K¹³CN).

-

Stir the reaction at room temperature, maintaining a slightly basic pH.

-

Monitor the reaction progress by TLC.

-

Once complete, neutralize the reaction mixture carefully with a dilute acid.

-

Extract the cyanohydrin products with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Step 3: Hydrolysis, Reduction, and Cyclization

-

Objective: To convert the cyanohydrin to the corresponding protected mannose derivative.

-

Procedure:

-

Hydrolyze the cyanohydrin mixture under acidic conditions to form the corresponding carboxylic acids.

-

Reduce the carboxylic acids to the corresponding aldehydes using a suitable reducing agent (e.g., catalytic hydrogenation over a poisoned palladium catalyst like Pd/BaSO₄). This step is crucial for stereocontrol, favoring the manno- configuration.

-

Following reduction, treat the intermediate with acetic anhydride in pyridine to induce cyclization and acetylation of the hydroxyl groups.

-

Purify the resulting protected D-Mannose-¹³C₄ by silica gel chromatography.

-

Step 4: Deprotection

-

Objective: To remove all protecting groups to yield the final product.

-

Procedure:

-

Dissolve the protected D-Mannose-¹³C₄ in an aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

Heat the mixture gently to facilitate the hydrolysis of the acetal and acetate groups.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, neutralize the solution with a suitable base (e.g., an ion-exchange resin in the bicarbonate form).

-

Lyophilize the aqueous solution to obtain the crude D-Mannose-¹³C₄.

-

Purification of D-Mannose-¹³C₄

The purification of the final product is critical to ensure its suitability for research applications. A multi-step purification workflow is proposed to remove unreacted reagents, byproducts, and any remaining isomers.

Overview of the Purification Workflow

The purification process involves:

-

Initial Work-up: Removal of bulk impurities and neutralization.

-

Ion-Exchange Chromatography: To remove salts and charged impurities.

-

Size-Exclusion Chromatography: To separate based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): For final polishing and isomer separation.

-

Characterization and Quality Control: To confirm the identity, purity, and isotopic enrichment.

Visualizing the Purification Workflow

Detailed Purification Protocol

Step 1: Ion-Exchange Chromatography

-

Objective: To remove ionic impurities.

-

Procedure:

-

Dissolve the crude D-Mannose-¹³C₄ in deionized water.

-

Pass the solution through a column packed with a mixed-bed ion-exchange resin.

-

Collect the eluate, which should contain the neutral sugar.

-

Wash the column with additional deionized water to ensure complete recovery.

-

Combine the eluate and washings and lyophilize.

-

Step 2: Size-Exclusion Chromatography

-

Objective: To separate the product from high and low molecular weight impurities.

-

Procedure:

-

Dissolve the desalted product in the mobile phase (e.g., deionized water).

-

Apply the sample to a size-exclusion column (e.g., Bio-Gel P-2).

-

Elute with the mobile phase and collect fractions.

-

Analyze the fractions by TLC or a colorimetric assay (e.g., phenol-sulfuric acid assay) to identify the sugar-containing fractions.

-

Pool the relevant fractions and lyophilize.

-

Step 3: Preparative HPLC

-

Objective: To achieve high purity and separate any remaining stereoisomers.

-

Procedure:

-

Dissolve the partially purified product in the HPLC mobile phase.

-

Inject the sample onto a preparative HPLC system equipped with a suitable column (e.g., an amino-propyl or C18 column). A common mobile phase for underivatized sugars is an acetonitrile/water gradient.

-

Monitor the elution using a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Remove the HPLC solvent under reduced pressure and lyophilize the final product.

-

Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative data for the synthesis and purification of D-Mannose-¹³C₄. These values are estimates based on typical yields for analogous reactions in carbohydrate chemistry.

Table 1: Proposed Synthesis Data

| Step | Reaction | Starting Material | Key Reagents | Expected Yield (%) | Product |

| 1 | Protection | D-Arabinose-¹³C₃ | Acetone, H⁺ | 85-95 | Protected D-Arabinose-¹³C₃ |

| 2 | Chain Extension | Protected D-Arabinose-¹³C₃ | K¹³CN | 70-85 | Cyanohydrin Intermediates |

| 3 | Cyclization | Cyanohydrin Intermediates | H₂, Pd/BaSO₄; Ac₂O | 50-65 | Protected D-Mannose-¹³C₄ |

| 4 | Deprotection | Protected D-Mannose-¹³C₄ | TFA or HCl | >90 | Crude D-Mannose-¹³C₄ |

| Overall | D-Arabinose-¹³C₃ | ~30-45 | Crude D-Mannose-¹³C₄ |

Table 2: Purification and Quality Control Data

| Purification Step | Method | Input Purity (Approx.) | Expected Recovery (%) | Final Purity | Analytical Method |

| 1 | Ion-Exchange | ~40% | >95% | - | - |

| 2 | Size-Exclusion | - | >90% | ~80-90% | TLC |

| 3 | Preparative HPLC | ~80-90% | >85% | >98% | Analytical HPLC |

| Final Product | >98% | HPLC, NMR, MS | |||

| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry |

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis and purification of D-Mannose-¹³C₄. While the presented synthetic pathway is a proposed route, it is built upon well-established and reliable reactions in carbohydrate chemistry. The detailed purification workflow is designed to yield a final product of high purity and isotopic enrichment, suitable for the most demanding research applications in metabolism, glycobiology, and drug development. Researchers undertaking this synthesis should have a strong background in synthetic organic chemistry and carbohydrate manipulations.

An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannose-4-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Mannose-4-¹³C, a stable isotope-labeled monosaccharide crucial for a range of applications in biomedical research and drug development. Given the specificity of the isotopic label at the C4 position, this guide also incorporates relevant data from its unlabeled counterpart, D-Mannose, and other ¹³C-labeled isomers to provide a thorough understanding of its characteristics.

Physicochemical Properties

D-Mannose-4-¹³C is a solid, isotopically enriched form of D-Mannose. The introduction of a ¹³C isotope at the fourth carbon position increases its molecular weight by one atomic mass unit compared to the natural abundance compound. This specific labeling is instrumental for tracing the metabolic fate of mannose in various biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

General Properties

| Property | Value | Reference |

| Chemical Formula | ¹³CC₅H₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 133-140 °C (for 97% pure) | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

Solubility

| Solvent | Solubility |

| Water | Highly soluble |

| Ethanol | Slightly soluble |

| Diethyl ether | Insoluble |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and analysis of D-Mannose-4-¹³C. The ¹³C label at the C4 position will introduce specific changes in the NMR and mass spectra compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for characterizing D-Mannose-4-¹³C. The ¹³C enrichment at the C4 position will result in a significantly enhanced signal for this carbon in the ¹³C NMR spectrum and will introduce specific ¹³C-¹H and ¹³C-¹³C coupling patterns in high-resolution spectra.

Note: Specific high-resolution NMR data for D-Mannose-4-¹³C is not publicly available. The following table provides representative ¹³C NMR chemical shifts for D-[1-¹³C]mannose in D₂O, which can serve as a reference. The chemical shift of the labeled C4 carbon in D-Mannose-4-¹³C would be expected to be in a similar region to the unlabeled C4, but with a much greater intensity.

Representative ¹³C NMR Chemical Shifts for D-[1-¹³C]mannose in D₂O

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |

| C1 | 95.5 | 95.2 |

| C2 | 72.2 | 72.7 |

| C3 | 71.7 | 74.5 |

| C4 | 68.4 | 68.1 |

| C5 | 73.9 | 77.6 |

| C6 | 62.5 | 62.5 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of D-Mannose-4-¹³C. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled compound. Fragmentation patterns can provide structural information.

Expected Molecular Ion Peaks:

| Ion | Expected m/z |

| [M+H]⁺ | 182.07 |

| [M+Na]⁺ | 204.05 |

| [M-H]⁻ | 180.06 |

Note: Detailed fragmentation data for D-Mannose-4-¹³C is not available. The fragmentation of the unlabeled D-Mannose backbone would be expected, with the fragment containing the C4 position showing a +1 mass shift.

Infrared (IR) Spectroscopy

The IR spectrum of D-Mannose-4-¹³C is expected to be very similar to that of unlabeled D-Mannose, as the isotopic substitution has a minimal effect on the vibrational frequencies of the functional groups. The spectrum is characterized by strong absorptions corresponding to O-H and C-H stretching, as well as C-O and C-C bond vibrations.

Characteristic IR Absorption Bands for D-Mannose:

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretching |

| ~2900 | C-H stretching |

| ~1060 | C-O stretching |

| Fingerprint Region (<1000) | C-C stretching and other vibrations |

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and application of ¹³C-labeled mannose derivatives. These should be adapted and optimized for specific experimental requirements.

Synthesis of D-Mannose-4-¹³C

The chemical synthesis of specifically labeled monosaccharides is a multi-step process. A common strategy involves the use of a starting material that allows for the stereospecific introduction of the ¹³C label at the desired position.

Generalized Synthetic Approach:

-

Protection of Functional Groups: Start with a suitable, readily available mannose derivative with protecting groups on the hydroxyls that are not involved in the labeling step.

-

Oxidation and Ring Opening: Selectively oxidize and open the pyranose ring to create a linear precursor where the C4 position is accessible for modification.

-

Introduction of the ¹³C Label: Introduce the ¹³C isotope via a suitable ¹³C-labeled reagent (e.g., ¹³CN⁻, ¹³CO₂). This step is crucial for the specific placement of the label.

-

Reduction and Cyclization: Reduce the newly formed functional group and induce cyclization to reform the pyranose ring with the ¹³C label incorporated at the C4 position.

-

Deprotection: Remove the protecting groups to yield the final D-Mannose-4-¹³C product.

-

Purification: Purify the final product using chromatographic techniques (see Section 3.2).

Purification Protocol

High-performance liquid chromatography (HPLC) is a standard method for the purification of isotopically labeled carbohydrates.

Generalized HPLC Purification Protocol:

-

Column Selection: Utilize a column suitable for carbohydrate separation, such as an amino- or amide-functionalized column or a specialized carbohydrate analysis column.

-

Mobile Phase: A typical mobile phase for normal-phase HPLC of carbohydrates is a mixture of acetonitrile and water. The gradient can be optimized to achieve the best separation.

-

Detection: A refractive index (RI) detector is commonly used for detecting carbohydrates as they lack a strong UV chromophore.

-

Fraction Collection: Collect the fractions corresponding to the D-Mannose-4-¹³C peak.

-

Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the pure, solid product.

-

Purity Analysis: Assess the purity of the final product by analytical HPLC and confirm its identity by NMR and MS.

Applications and Workflows

D-Mannose-4-¹³C is a valuable tracer for studying mannose metabolism and its role in various biological processes, particularly in the context of glycosylation and metabolic flux analysis.

Metabolic Labeling and Glycoprotein Synthesis

D-Mannose is a key precursor for the synthesis of N-linked glycans. D-Mannose-4-¹³C can be used to trace the incorporation of mannose into glycoproteins and to study the dynamics of this pathway.

References

Natural abundance of 13C in D-Mannose

An In-depth Technical Guide to the Natural Abundance of ¹³C in D-Mannose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a crucial role in various biological processes, most notably in the glycosylation of proteins. Understanding the natural isotopic composition of D-Mannose, particularly the abundance of the stable isotope Carbon-13 (¹³C), is of significant interest in metabolomics, food authentication, and environmental science. The natural abundance of ¹³C is approximately 1.1%, with the vast majority of carbon being ¹²C (approximately 98.9%)[1]. However, this ratio is not constant and varies depending on the carbon source and the photosynthetic pathway of the originating plant. This guide provides a comprehensive overview of the natural abundance of ¹³C in D-Mannose, the analytical methods used for its determination, and the underlying biochemical principles.

Factors Influencing ¹³C Natural Abundance in D-Mannose

The primary factor influencing the ¹³C/¹²C ratio in natural D-Mannose is the photosynthetic pathway of the source organism. Plants are broadly categorized into C3 and C4 pathways, which discriminate against ¹³CO₂ to different extents.

-

C3 Plants (Calvin Cycle): Most plants, including trees and shrubs that produce fruits like apples, peaches, and cranberries (all-natural sources of D-Mannose), use the C3 pathway[2]. These plants show greater discrimination against ¹³CO₂, resulting in organic matter that is more depleted in ¹³C.

-

C4 Plants (Hatch-Slack Pathway): C4 plants, such as maize and sugarcane, are more efficient at fixing CO₂ and exhibit less discrimination against ¹³C. Consequently, sugars derived from C4 plants are relatively enriched in ¹³C compared to those from C3 plants[3].

This difference in isotopic fractionation allows scientists to trace the botanical origin of sugars like D-Mannose.

Quantitative Data on ¹³C Natural Abundance

The precise natural abundance of ¹³C in D-Mannose from specific plant sources is not extensively tabulated in publicly available literature. However, the abundance can be inferred from the well-documented values for glucose, its structural isomer, derived from C3 and C4 plants. The isotopic composition is typically expressed in "delta" notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

| Parameter | C3 Plants (e.g., Fruits, Trees) | C4 Plants (e.g., Maize, Sugarcane) | Reference |

| Typical δ¹³C Value for Sugars | -28‰ to -12‰ | Not a primary source of D-Mannose | [4] |

| General ¹³C Abundance | Lower | Higher | [3] |

Note: These values are for glucose but provide a reliable estimate for the expected range for D-Mannose from the same sources due to their shared metabolic origins.

Experimental Methodologies for Determining ¹³C Abundance

Two primary analytical techniques are employed to determine the natural abundance of ¹³C in organic molecules like D-Mannose: Isotope Ratio Mass Spectrometry (IRMS) and Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common and precise method for determining the bulk ¹³C/¹²C ratio in a sample. The technique involves converting the organic sample into a simple gas (CO₂) and then measuring the relative abundance of the different isotopic masses of that gas.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than IRMS, quantitative ¹³C NMR offers the unique advantage of determining the ¹³C abundance at specific atomic positions within the molecule[4][5][6]. This site-specific isotope analysis provides a much more detailed isotopic fingerprint of the molecule. The low natural abundance and lower gyromagnetic ratio of ¹³C make these experiments time-consuming[1][7][8].

Experimental Protocols

Protocol 1: Bulk ¹³C Abundance Determination by IRMS

This protocol outlines the general steps for analyzing the ¹³C content of a D-Mannose sample using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

-

Sample Preparation:

-

Ensure the D-Mannose sample is pure and completely dry. Lyophilization is often used to remove any residual water.

-

Weigh approximately 0.5-1.0 mg of the sample into a clean tin capsule.

-

Record the exact weight and seal the capsule, removing any trapped air.

-

-

Combustion:

-

The sealed tin capsule is introduced into a high-temperature (typically >900°C) combustion furnace of the Elemental Analyzer.

-

The sample is flash-combusted in the presence of pure oxygen. This process quantitatively converts all the carbon in the D-Mannose into carbon dioxide (CO₂) gas.

-

-

Gas Purification:

-

The resulting gas mixture flows through a series of traps and columns to remove other combustion products (like water and nitrogen oxides) and isolate pure CO₂.

-

-

Mass Analysis:

-

The purified CO₂ gas is introduced into the ion source of the mass spectrometer.

-

The CO₂ molecules are ionized, and the resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.

-

The spectrometer simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (masses 44 for ¹²C¹⁶O₂, 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and 46).

-

-

Data Calculation:

-

The ratio of the ion beam intensities (e.g., mass 45/44) is calculated.

-

This ratio is compared to that of a calibrated reference gas that has been analyzed concurrently.

-

The result is expressed as a δ¹³C value in per mil (‰) relative to the VPDB standard.

-

Protocol 2: Site-Specific ¹³C Abundance by Quantitative ¹³C NMR

This protocol describes the key considerations for acquiring a quantitative ¹³C NMR spectrum to determine natural ¹³C abundance.

-

Sample Preparation:

-

Dissolve a high concentration of the D-Mannose sample in a deuterated solvent (e.g., D₂O). High concentrations are necessary to overcome the low sensitivity of ¹³C NMR[1].

-

Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), to shorten the T₁ relaxation times of the carbon nuclei. This is crucial for reducing the total experiment time[9].

-

An internal standard of known isotopic composition may also be added for precise quantification[9].

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive cryoprobe if available[7].

-

Tune and match the ¹³C probe carefully.

-

-

Acquisition Parameters:

-

Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities and prevent accurate quantification.

-

Pulse Angle: Use a small pulse angle (e.g., 30-45°) to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of any carbon nucleus in the molecule to ensure full relaxation between scans. The addition of a relaxation agent significantly shortens this required delay.

-

Number of Scans: A very large number of scans (many thousands) is required to achieve a sufficient signal-to-noise ratio for the ¹³C signals at natural abundance[1]. The total acquisition time can be several hours[8].

-

-

Data Processing:

-

Apply minimal zero-filling and a gentle window function (e.g., exponential multiplication with a small line broadening factor) to the Free Induction Decay (FID) before Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

-

-

Analysis:

-

Integrate the signals corresponding to each unique carbon position in the D-Mannose molecule.

-

The area of each integral is directly proportional to the abundance of ¹³C at that specific position. The relative site-specific abundances can be calculated from these integral values.

-

Visualizations

Caption: Workflow for ¹³C abundance analysis by EA-IRMS.

Caption: Workflow for quantitative ¹³C NMR analysis.

Caption: Influence of photosynthetic pathway on ¹³C abundance.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. D-Mannose: Uses, Side Effects And More-All You Should Know - Your Health, Our Ingredients 9601 Positive [health-sweet.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Nuances: A Technical Guide to D-Mannose and Its Isotopically Labeled Counterpart, D-Mannose-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between D-Mannose and its stable isotope-labeled analogue, D-Mannose-¹³C₄. As the pursuit of deeper metabolic understanding and precise quantification in biological systems intensifies, the application of isotopically labeled compounds has become indispensable. This document provides a comprehensive overview of their respective properties, analytical methodologies, and applications, with a focus on metabolic tracing and quantitative analysis.

Core Differences: A Head-to-Head Comparison

The fundamental distinction between D-Mannose and D-Mannose-¹³C₄ lies in their isotopic composition. D-Mannose is composed of the naturally abundant isotopes of its constituent elements, primarily ¹²C, ¹H, and ¹⁶O. In contrast, D-Mannose-¹³C₄ is a synthesized molecule where four of the six carbon atoms have been replaced with the stable, heavier isotope of carbon, ¹³C. This seemingly subtle alteration has profound implications for its utility in scientific research, primarily by imparting a distinct mass signature that allows it to be differentiated from its endogenous, unlabeled counterpart.

This isotopic labeling does not significantly alter the chemical or biological properties of the molecule. D-Mannose-¹³C₄ is recognized by enzymes and transporters in the same manner as D-Mannose, ensuring that it faithfully traces the metabolic pathways of the natural sugar. The key difference is its increased molecular weight, which is the cornerstone of its application in mass spectrometry-based analytical techniques.

Physicochemical Properties

The introduction of four ¹³C atoms into the D-Mannose structure results in a predictable increase in its molecular weight. This mass shift is the primary physical property that distinguishes the labeled from the unlabeled form.

| Property | D-Mannose | D-Mannose-¹³C₄ | Reference |

| Molecular Formula | C₆H₁₂O₆ | ¹³C₄C₂H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | 184.16 g/mol (approx.) | [1] |

| Monoisotopic Mass | 180.063388 u | 184.076642 u (approx.) | [1] |

| Appearance | White solid | Solid | |

| Melting Point | 133-140 °C | 133-140 °C | |

| Isotopic Purity | Not Applicable | 99 atom % ¹³C | |

| Chemical Purity | ≥99% | 97% (CP) |

Applications in Research and Drug Development

The unique properties of D-Mannose-¹³C₄ make it an invaluable tool in various research and development settings, particularly in the fields of metabolomics and pharmacology.

Metabolic Flux Analysis

Stable isotope tracing using compounds like D-Mannose-¹³C₄ is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing the labeled mannose into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism that is not attainable with traditional concentration measurements alone.

Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry

D-Mannose-¹³C₄ serves as an ideal internal standard for the accurate quantification of D-Mannose in complex biological matrices such as plasma, serum, and tissue extracts. The principle of isotope dilution mass spectrometry (ID-MS) relies on the addition of a known amount of the labeled standard to a sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By measuring the ratio of the labeled to the unlabeled compound using mass spectrometry, the concentration of the endogenous D-Mannose can be determined with high accuracy and precision, correcting for any sample loss during processing.

Experimental Protocols

Quantification of D-Mannose in Human Serum using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol is adapted from a validated method for the quantification of D-Mannose in human serum and can be applied using D-Mannose-¹³C₄ as the internal standard.

4.1.1. Materials and Reagents

-

D-Mannose (analytical standard)

-

D-Mannose-¹³C₄ (internal standard)

-

Human serum (blank)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Formic acid (MS grade)

-

Protein precipitation plates (e.g., 96-well format)

4.1.2. Sample Preparation

-

Spiking: To a 50 µL aliquot of human serum, add 10 µL of the D-Mannose-¹³C₄ internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Protein Precipitation: Add 200 µL of acetonitrile to each well, vortex mix for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate D-Mannose from other sugars (e.g., glucose, galactose).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-Mannose: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 179 → 89)

-

D-Mannose-¹³C₄: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 183 → 92)

-

Note: Specific transitions should be optimized for the instrument used.

-

-

4.1.4. Data Analysis

The concentration of D-Mannose in the samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Signaling and Metabolic Pathways

D-Mannose plays a crucial role in several key metabolic and signaling pathways, most notably in glycosylation. D-Mannose-¹³C₄ can be used to trace the flow of mannose through these intricate processes.

D-Mannose Metabolism and Entry into Glycosylation

Caption: Metabolic fate of D-Mannose and its entry into glycosylation pathways.

Simplified N-Linked Glycosylation Pathway

Caption: Overview of the N-linked glycosylation pathway.

O-Linked Mannosylation Pathway

Caption: Initiation and elongation of O-linked mannosylation.

Conclusion

D-Mannose-¹³C₄ represents a powerful tool for researchers and drug development professionals, enabling precise and accurate investigation into the metabolism and quantification of D-Mannose. Its key advantage lies in its isotopic label, which allows it to be distinguished from its endogenous counterpart by mass spectrometry without altering its fundamental biochemical behavior. This facilitates advanced analytical techniques such as metabolic flux analysis and isotope dilution mass spectrometry, providing deeper insights into cellular physiology and pathology. The methodologies and pathways outlined in this guide serve as a foundational resource for the effective application of D-Mannose and its isotopically labeled form in a scientific setting.

References

The Isotopic Stability of D-Mannose-13C-4 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical pathways. D-Mannose, a C-2 epimer of glucose, plays a critical role in glycosylation and cellular metabolism. The use of isotopically labeled D-Mannose, particularly D-Mannose-13C-4, allows for the detailed investigation of its metabolic fate and its contribution to various cellular processes. This technical guide provides an in-depth overview of the isotopic stability of this compound in biological systems, including quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and signaling pathways. This information is intended to assist researchers in designing and interpreting experiments using this valuable tracer.

Data Presentation: Quantitative Analysis of this compound Metabolism

The metabolic fate of this compound is primarily dictated by its entry into two major pathways: glycolysis and glycosylation. The stability of the 13C label at the C-4 position is generally high, with minimal scrambling observed under physiological conditions, especially in the context of its incorporation into glycoproteins.

| Parameter | Cell Type | Experimental Conditions | Value | Reference |

| Uptake Rate | Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | 9.4–22 nmol/mg protein/h | [1] |

| Contribution to N-glycan Mannose | Human Fibroblasts | 5 mM [1,2-13C]Glucose, 50 µM [4-13C]Mannose | 25-30% | [1] |

| Contribution to N-glycan Mannose | MPI-deficient Fibroblasts | 5 mM [1,2-13C]Glucose, 50 µM [4-13C]Mannose | 80% | [2] |

| Incorporation Efficiency into N-glycans (relative to uptake) | Various Cell Lines | 5 mM Glucose, 50-200 µM Mannose | 1-2% | [1] |

| Conversion to other N-glycan monosaccharides (Galactose, N-acetylglucosamine) | Human Fibroblasts | 50 µM [4-13C]Mannose | Undetectable | [1] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for 13C-Labeled Monosaccharide Analysis

This protocol is adapted from methods used to analyze the incorporation of 13C-labeled mannose into glycoproteins.

a. Sample Preparation:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing this compound at the desired concentration and for the specified duration. Include a parallel culture with unlabeled D-Mannose as a control.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.

-

Protein Precipitation and Hydrolysis: Precipitate the protein by adding a cold organic solvent (e.g., acetone or ethanol). Centrifuge to pellet the protein. Wash the pellet to remove any remaining soluble metabolites. Hydrolyze the protein pellet in acid (e.g., 2M trifluoroacetic acid) at 100°C for 4 hours to release the monosaccharides.

-

Derivatization: Dry the hydrolyzed sample under a stream of nitrogen. To enhance volatility for GC-MS analysis, derivatize the monosaccharides. A common method is to convert them to their aldononitrile acetate derivatives. This involves reaction with hydroxylamine followed by acetylation with acetic anhydride.

b. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or similar column).

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Program: A typical temperature program would be an initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode to identify the derivatized monosaccharides and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment. The specific ions to monitor will depend on the fragmentation pattern of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intracellular Metabolite Analysis

This protocol provides a general workflow for the analysis of 13C-labeled intracellular metabolites.

a. Sample Preparation:

-

Cell Culture and Labeling: Grow cells and label with this compound as described for the GC-MS protocol.

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a pre-chilled extraction solvent (e.g., 80% methanol). Scrape the cells in the cold solvent and collect the extract.

-

Phase Separation: Add a non-polar solvent (e.g., chloroform) and water to the extract to separate the polar and non-polar metabolites. Centrifuge to achieve phase separation.

-

Sample Preparation for LC-MS/MS: Collect the aqueous (polar) phase containing the sugar phosphates and other central carbon metabolites. Dry the sample under vacuum or nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. For polar metabolites like sugar phosphates, a hydrophilic interaction liquid chromatography (HILIC) column is often used.

-

Mobile Phase: A typical HILIC mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

Mass Spectrometer: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode for the analysis of phosphorylated intermediates.

-

Data Acquisition: Develop a multiple reaction monitoring (MRM) method for a triple quadrupole MS to specifically detect and quantify the transition of the precursor ion (e.g., [M-H]- of Mannose-6-phosphate-13C-4) to a specific product ion. For high-resolution MS, extract the ion chromatograms for the accurate mass of the labeled and unlabeled metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Analysis

NMR spectroscopy provides detailed information on the specific position of the 13C label within a molecule.

a. Sample Preparation:

-

Cell Culture and Labeling: A higher amount of starting material is generally required for NMR analysis compared to MS. Culture a larger batch of cells and label with this compound.

-

Metabolite Extraction: Perform metabolite extraction as described in the LC-MS/MS protocol.

-

Sample Purification: Depending on the complexity of the extract and the metabolites of interest, further purification steps such as solid-phase extraction (SPE) may be necessary.

-

NMR Sample Preparation: Lyophilize the final extract and reconstitute it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).

b. NMR Analysis:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Experiments: Acquire one-dimensional (1D) 13C NMR spectra to observe the overall labeling pattern. For more detailed analysis, two-dimensional (2D) heteronuclear correlation experiments such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve the signals from different carbon positions and their attached protons.

Mandatory Visualizations

Metabolic Fate of this compound

Caption: Metabolic fate of this compound in a typical mammalian cell.

Experimental Workflow for this compound Tracing

Caption: General experimental workflow for stable isotope tracing studies.

Signaling Pathway: Mannose Metabolism and Receptor Tyrosine Kinase (RTK) Glycosylation

Caption: Impact of mannose metabolism on RTK signaling through glycosylation.

Conclusion

This compound is a stable and effective tracer for investigating mannose metabolism and its contribution to glycosylation. The analytical methods described, including GC-MS, LC-MS/MS, and NMR, provide robust platforms for quantifying the incorporation of the 13C label into various biomolecules. Understanding the metabolic fate of this compound is crucial for researchers in basic science and drug development, as it sheds light on fundamental cellular processes and offers potential targets for therapeutic intervention, particularly in the context of cancer where alterations in glycosylation are common. The provided protocols and visualizations serve as a guide for the design and execution of insightful metabolic tracer experiments.

References

The Potential of D-Mannose-¹³C₄ in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, understanding the flow and utilization of monosaccharides is paramount to deciphering the complexities of glycoprotein synthesis and function. D-Mannose, a C-2 epimer of glucose, is a critical component of N-linked glycans and plays a vital role in protein folding, stability, and cellular signaling.[1][2] The advent of stable isotope labeling, particularly with D-Mannose-¹³C₄, has provided researchers with a powerful tool to trace the metabolic fate of mannose and quantify its contribution to glycosylation pathways. This technical guide explores the core applications of D-Mannose-¹³C₄ in glycobiology, offering insights into experimental design, data interpretation, and the potential for this isotopic tracer in advancing drug development.

Core Applications of D-Mannose-¹³C₄ in Glycobiology

The primary application of D-Mannose-¹³C₄ lies in its use as a metabolic tracer to elucidate the origins and flux of mannose in cellular glycosylation processes. By introducing D-Mannose-¹³C₄ into cell culture, researchers can distinguish between exogenous mannose and mannose synthesized de novo from glucose. This is crucial for understanding how cells utilize different sugar sources to build complex glycan structures.

Metabolic Labeling and Flux Analysis

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions.[2][3] D-Mannose-¹³C₄ is an ideal tracer for dissecting the mannose metabolic network. Once it enters the cell, it is phosphorylated to mannose-6-phosphate and can then be either isomerized to fructose-6-phosphate to enter glycolysis or be activated for incorporation into glycans.[4] By tracking the ¹³C label through these pathways using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the flux through key enzymatic steps.[5]

A key enzyme in this pathway is phosphomannose isomerase (PMI), which interconverts mannose-6-phosphate and fructose-6-phosphate.[6][7] Studies have shown that the activity of PMI can significantly influence whether a cell relies on exogenous mannose or glucose-derived mannose for glycosylation.[5]

Studying Protein Glycosylation

D-Mannose-¹³C₄ enables the direct tracking of mannose incorporation into N-glycans. This is particularly important in the context of biopharmaceutical production, where the glycosylation profile of therapeutic proteins is a critical quality attribute affecting their efficacy and half-life.[1][8] By supplementing cell culture media with D-Mannose-¹³C₄, developers can monitor and optimize glycosylation patterns to ensure consistency and desired therapeutic properties.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ¹³C-labeled mannose to investigate glycoprotein metabolism.

| Parameter | Cell Type | [¹³C]Mannose Concentration | [¹³C]Glucose Concentration | Contribution of Exogenous Mannose to N-glycan Mannose | Reference |

| Mannose Incorporation | Normal Human Fibroblasts | 50 µM | 5 mM | 25-30% | [5] |

| Mannose Incorporation | MPI-deficient Fibroblasts | 50 µM | 5 mM | 80% | [5] |

| Mannose Contribution to Galactose in N-glycans | Control Fibroblasts | 50 µM - 1 mM | 5 mM | Concentration-dependent increase | [5] |

| Mannose Contribution to GlcNAc in N-glycans | Control Fibroblasts | 50 µM - 1 mM | 5 mM | Concentration-dependent increase | [5] |

| Parameter | Cell Type | Labeling Condition | Uptake Rate (nmol/mg protein/h) | Reference |

| Mannose Uptake | Fibroblasts | 50 µM [4-¹³C]Mannose | 9.4 - 22 | [5] |

| Glucose Uptake | Fibroblasts | 5 mM [1,2-¹³C]Glucose | 1500 - 2200 | [5] |

Key Experimental Protocols

Metabolic Labeling of Cells with D-Mannose-¹³C₄

This protocol describes the general procedure for labeling cultured cells with D-Mannose-¹³C₄ to study its incorporation into glycoproteins.

Materials:

-

Cell line of interest (e.g., human fibroblasts, CHO cells)

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

D-Mannose-¹³C₄ (e.g., [4-¹³C]Mannose)

-

Unlabeled D-Glucose

-

Phosphate Buffered Saline (PBS)

-

Cell scrapers

Procedure:

-

Culture cells to approximately 75% confluency in their standard growth medium.

-

Prepare the labeling medium: supplement glucose-free DMEM with the desired concentrations of D-Mannose-¹³C₄ (e.g., 50 µM) and unlabeled D-Glucose (e.g., 5 mM), and 10% dFBS.

-

Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS.

-

Centrifuge the cell suspension to pellet the cells.

-

The cell pellet is now ready for downstream analysis of glycoprotein incorporation.

Analysis of ¹³C-Labeled Monosaccharides from Glycoproteins by GC-MS

This protocol outlines the steps for releasing, derivatizing, and analyzing ¹³C-labeled monosaccharides from glycoproteins by Gas Chromatography-Mass Spectrometry.

Materials:

-

Cell pellet from the metabolic labeling experiment

-

N-glycosidase F (PNGase F)

-

Trifluoroacetic acid (TFA)

-

Hydroxylamine hydrochloride

-

Acetic anhydride

-

Pyridine

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Protein Extraction and Glycan Release:

-

Lyse the cell pellet and extract total protein.

-

Denature the protein sample.

-

Release N-glycans by incubating the protein sample with PNGase F according to the manufacturer's instructions.

-

-

Hydrolysis of Glycans:

-

Hydrolyze the released glycans to monosaccharides by treating with 2M TFA at 100°C for 4 hours.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

-

Derivatization to Aldonitrile Acetates:

-

To the dried monosaccharide sample, add a solution of hydroxylamine hydrochloride in pyridine.

-

Incubate at 90°C for 30 minutes.

-

Add acetic anhydride and incubate at 90°C for another 30 minutes.

-

Evaporate the reagents under nitrogen.

-

Partition the derivatized monosaccharides between dichloromethane and water.

-

Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5) and a temperature gradient to separate the monosaccharide derivatives.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan for a mass range that includes the expected fragments of the derivatized monosaccharides.

-

Analyze the mass spectra to determine the isotopic enrichment of mannose, which will indicate the incorporation of ¹³C from D-Mannose-¹³C₄.

-

Visualizing Glycobiology Pathways and Workflows

Mannose Metabolism and Glycosylation Pathway

Caption: Metabolic fate of D-Mannose-¹³C₄ in the cell.

Experimental Workflow for Metabolic Flux Analysis

Caption: Workflow for ¹³C-MFA using D-Mannose-¹³C₄.

Conclusion and Future Directions

D-Mannose-¹³C₄ is an invaluable tool for researchers in glycobiology and drug development. Its application in metabolic labeling and flux analysis provides a quantitative understanding of mannose utilization in glycoprotein synthesis. This knowledge is critical for optimizing the production of biotherapeutics with consistent and efficacious glycosylation profiles. Future applications may include more detailed investigations into the regulation of mannose metabolic pathways in various disease states, such as cancer and congenital disorders of glycosylation, potentially revealing new therapeutic targets. The continued development of analytical techniques, coupled with the use of stable isotope tracers like D-Mannose-¹³C₄, will undoubtedly continue to advance our understanding of the complex and vital role of glycans in biology.

References

- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: D-Mannose-13C-4 as a Tracer for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, particularly in the glycosylation of proteins. Alterations in mannose metabolism have been implicated in various diseases, including congenital disorders of glycosylation (CDGs) and cancer.

This document provides detailed application notes and protocols for the use of D-Mannose-¹³C-4 as a tracer for metabolic flux analysis, with a primary focus on its incorporation into glycoproteins. D-Mannose-¹³C-4 is a valuable tool for quantifying the contribution of exogenous mannose to glycosylation pathways, providing insights into the competition and interplay between glucose and mannose metabolism.

Principle

D-Mannose-¹³C-4 is introduced into cell culture media, where it is taken up by cells and enters metabolic pathways. The ¹³C label at the C-4 position allows for its fate to be tracked as it is converted to mannose-6-phosphate and subsequently incorporated into GDP-mannose, the donor substrate for mannosyltransferases in the synthesis of N-glycans. By analyzing the isotopic enrichment of mannose residues in glycoproteins using mass spectrometry, the flux of exogenous mannose into these biosynthetic pathways can be quantified. This approach can distinguish the contribution of exogenous mannose from that of de novo mannose synthesis from glucose.

Applications

-

Quantifying the contribution of exogenous mannose to N-glycosylation: Determine the percentage of mannose in glycoproteins that is derived directly from an external mannose source versus de novo synthesis from glucose.[1][2][3]

-

Studying congenital disorders of glycosylation (CDGs): Investigate the metabolic consequences of enzyme deficiencies in the mannose metabolic pathway, such as phosphomannose isomerase (MPI) deficiency (CDG-Ib).[1][2][3]

-

Cancer metabolism research: Elucidate the role of mannose metabolism in cancer cell proliferation and survival.

-

Drug discovery and development: Evaluate the efficacy of therapeutic strategies that target mannose metabolism or glycosylation pathways.

Data Presentation

The following tables summarize quantitative data on the contribution of exogenous mannose to N-glycans in human fibroblasts, as determined using D-Mannose-¹³C-4 as a tracer.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Normal and MPI-Deficient Fibroblasts. [1][2][3]

| Cell Type | Exogenous [4-¹³C]Mannose Concentration | Contribution of Exogenous Mannose to N-Glycan Mannose |

| Normal Human Fibroblasts | 50 µM | 25-30% |

| MPI-Deficient Fibroblasts | 50 µM | 80% |

Table 2: Effect of Increasing Exogenous Mannose Concentration on its Contribution to N-Glycan Monosaccharides in Normal Fibroblasts. [1]

| Exogenous [4-¹³C]Mannose Concentration | Contribution to N-Glycan Mannose | Contribution to N-Glycan Galactose | Contribution to N-Glycan N-acetylglucosamine |

| 50 µM | ~25-30% | Undetectable | Undetectable |

| 1 mM | ~100% | Detectable | Detectable |

Experimental Protocols

This section provides a detailed methodology for a typical experiment using D-Mannose-¹³C-4 to trace its incorporation into glycoproteins in cultured mammalian cells.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., human fibroblasts) in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.

-

Culture Medium: Culture cells in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Labeling Medium Preparation: Prepare a custom labeling medium. For example, to mimic physiological conditions, use glucose-free DMEM supplemented with 5 mM [1,2-¹³C₂]glucose and 50 µM [4-¹³C]mannose. The use of a second tracer like [1,2-¹³C₂]glucose allows for the simultaneous tracking of the glucose contribution to mannose synthesis.

-

Isotope Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time should be sufficient to allow for detectable incorporation of the tracer into glycoproteins.

II. Glycoprotein Extraction and Hydrolysis

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Precipitation: Precipitate the total protein from the cell lysate using a method such as trichloroacetic acid (TCA) precipitation.

-

Washing: Wash the protein pellet sequentially with ice-cold acetone to remove any remaining lipids or small molecules.

-

Hydrolysis: Resuspend the protein pellet in an acidic solution (e.g., 4 M trifluoroacetic acid) and heat at 100°C for 4 hours to hydrolyze the glycoproteins and release the monosaccharides.

-

Drying: Dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge.

III. Monosaccharide Derivatization (Alditol Acetates)

-

Reduction: To the dried monosaccharide sample, add 10 mg/mL sodium borohydride in 1 M ammonium hydroxide and incubate at room temperature for 1.5 hours to reduce the monosaccharides to their corresponding alditols.

-

Neutralization: Stop the reduction reaction by adding glacial acetic acid.

-

Borate Removal: Remove the resulting borate by repeated co-evaporation with methanol containing 10% acetic acid.

-

Acetylation: Acetylate the alditols by adding acetic anhydride and a catalyst (e.g., 1-methylimidazole) and incubating at room temperature for 30 minutes.

-

Quenching and Extraction: Stop the reaction by adding water. Extract the alditol acetate derivatives into an organic solvent such as dichloromethane.

-

Washing and Drying: Wash the organic phase with water to remove any residual reagents and then dry it over anhydrous sodium sulfate.

-

Sample Preparation for GC-MS: Evaporate the solvent and reconstitute the dried alditol acetates in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

IV. GC-MS Analysis

-

Gas Chromatograph (GC) System: Use a GC system equipped with a capillary column suitable for separating sugar derivatives (e.g., a DB-225 or similar polar column).

-

GC Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 220°C at a rate of 20°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS) System: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

-

MS Parameters (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Mode: Acquire data in full scan mode to identify the retention times of the alditol acetate derivatives and in selected ion monitoring (SIM) mode to quantify the mass isotopologue distributions of specific fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to mannose alditol acetate based on its retention time and mass spectrum compared to a known standard.

-

Determine the mass isotopologue distribution (MID) of a characteristic fragment ion of mannose alditol acetate. The MID represents the relative abundance of the unlabeled fragment (m₀) and the fragment containing one ¹³C atom (m₁), two ¹³C atoms (m₂), and so on.

-

Correct the raw MIDs for the natural abundance of ¹³C.

-

Calculate the fractional contribution of exogenous mannose to the total mannose pool in glycoproteins using the corrected MIDs.

-

Visualizations

Metabolic Pathway of D-Mannose-¹³C-4

References

- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Mannose-¹³C₄ in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Mannose-¹³C₄ in cell culture experiments to trace and quantify mannose metabolism and its incorporation into glycoproteins. The following protocols offer detailed methodologies for metabolic labeling, sample preparation, and analysis.

Introduction

D-Mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and cellular metabolism. Stable isotope-labeled D-Mannose, such as D-Mannose-¹³C₄, serves as a powerful tracer in metabolic flux analysis (MFA) to elucidate the pathways of mannose utilization and its contribution to the synthesis of N-glycans and other glycoconjugates. By tracing the incorporation of the ¹³C label, researchers can quantify the flux through various metabolic pathways, understand the regulation of glycosylation, and identify potential targets for therapeutic intervention in diseases associated with altered glycosylation, such as cancer and congenital disorders of glycosylation.

Key Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell to understand cellular physiology and response to stimuli.

-

Glycan Biosynthesis Research: Tracing the incorporation of mannose into N-glycans, O-glycans, and GPI anchors to study the dynamics of glycosylation.

-

Drug Discovery and Development: Evaluating the effect of drug candidates on mannose metabolism and glycosylation pathways.

-

Disease Research: Investigating alterations in mannose metabolism in various diseases, including cancer and metabolic disorders.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with D-Mannose-¹³C₄

This protocol details the steps for labeling cultured adherent mammalian cells with D-Mannose-¹³C₄ to trace its metabolic fate.

Materials:

-

Adherent mammalian cells of choice

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and mannose-free cell culture medium

-

D-Mannose-¹³C₄ (ensure isotopic purity)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 80-90% confluency at the time of labeling. Culture the cells in their standard complete medium.

-

Media Preparation for Labeling: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS (typically 10%), the desired concentration of unlabeled glucose, and the desired concentration of D-Mannose-¹³C₄. Common concentrations for labeled mannose range from 50 µM to 1 mM.[1][2] The concentration should be optimized for the specific cell line and experimental goals.

-

Pre-Labeling Wash: Once cells have reached the desired confluency, aspirate the standard culture medium. Gently wash the cells once with pre-warmed glucose-free medium to remove any residual unlabeled glucose and mannose. This wash step should be brief (less than 30 seconds) to minimize cell stress.[3]

-

Metabolic Labeling: Add the prepared labeling medium containing D-Mannose-¹³C₄ to the cells.

-

Incubation: Incubate the cells for the desired labeling period. The incubation time can range from a few hours to several days (e.g., 24 to 72 hours), depending on the turnover rate of the molecules of interest and the experimental objectives.[2] For kinetic studies, multiple time points can be collected.[3]

-

Harvesting: After the labeling period, proceed immediately to cell harvesting and quenching of metabolism as described in Protocol 2.

Protocol 2: Cell Harvesting and Metabolite/Glycoprotein Extraction

This protocol describes how to harvest cells after metabolic labeling and prepare lysates for downstream analysis.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Ice-cold 80:20 methanol:water solution (quenching solution), pre-chilled to -75°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Quenching Metabolism: Aspirate the labeling medium from the culture plate. Immediately wash the cells with ice-cold PBS. Aspirate the PBS and place the culture dish on dry ice.

-

Metabolite Quenching: Add the pre-chilled 80:20 methanol:water quenching solution to the plate (e.g., 1 mL for a well of a 6-well plate). Place the culture dishes at -75°C for 10 minutes to ensure complete metabolic quenching.[3]

-

Cell Lysis and Collection: Incubate the plates on ice for 10-15 minutes to allow for freeze-thaw lysis of the cells.[3] Scrape the lysed cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation (for metabolite analysis): For analysis of intracellular metabolites, centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. The supernatant contains the metabolites and can be transferred to a new tube for further processing and analysis.

-

Glycoprotein Extraction:

-

Detergent Lysis: For glycoprotein analysis, after washing with ice-cold PBS, add ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) to the plate.[4]

-

Incubation and Collection: Incubate the plate on ice for 30 minutes with occasional rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the soluble glycoproteins.[4]

-

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS) Analysis of Monosaccharides

This protocol outlines the steps for hydrolyzing glycoproteins and derivatizing the resulting monosaccharides for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Protein lysate containing labeled glycoproteins

-

Hydrochloric acid (HCl), 6N

-

Acetonitrile

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Heating block or oven

-

Vacuum evaporator

-

GC-MS system

Procedure:

-

Protein Hydrolysis:

-

To the protein pellet or a dried aliquot of the glycoprotein extract, add 6N HCl.

-

Incubate at 95°C for 4 hours to hydrolyze the glycoproteins and release the monosaccharides.

-

-

Drying: After hydrolysis, evaporate the sample to dryness under a stream of nitrogen or using a vacuum evaporator.

-

Derivatization:

-

Sample Clarification: Cool the sample for 1 hour. Centrifuge to pellet any debris and transfer the supernatant to a GC-MS vial.[5]

-

GC-MS Analysis: Analyze the derivatized monosaccharides by GC-MS. The mass spectrometer will detect the mass shifts corresponding to the incorporation of ¹³C atoms from D-Mannose-¹³C₄, allowing for the quantification of labeled mannose.

Data Presentation

Quantitative data from D-Mannose-¹³C₄ labeling experiments can be summarized in tables to facilitate comparison across different cell lines or experimental conditions.

Table 1: Uptake and Incorporation of Exogenous Mannose in Various Cell Lines

| Cell Line | Mannose Uptake Rate (nmol/mg protein/h) | Glucose Uptake Rate (nmol/mg protein/h) | Mannose Incorporation into N-glycans (%) | Glucose Contribution to N-glycan Mannose (%) |

| Fibroblasts | 9.4–22 | 1500–2200 | 1–2% | 55-90% |

| HeLa | Data not specified | Data not specified | ~40% | ~60% |

| HepG2 | Data not specified | Data not specified | ~35% | ~65% |

| Huh7 | Data not specified | Data not specified | ~45% | ~55% |

| CHO | Data not specified | Data not specified | ~20% | ~80% |

| A549 | Data not specified | Data not specified | ~30% | ~70% |

| Caco-2 | Data not specified | Data not specified | ~25% | ~75% |

| HEK293 | Data not specified | Data not specified | ~15% | ~85% |

| HCT116 | Data not specified | Data not specified | ~10% | ~90% |

Data compiled from multiple sources, specific values may vary based on experimental conditions.[6][7]

Table 2: Recommended Labeling Conditions for D-Mannose-¹³C₄ Experiments

| Parameter | Recommended Range | Notes |

| Cell Confluency | 80-90% | Ensures active metabolism and sufficient material for analysis. |

| D-Mannose-¹³C₄ Concentration | 50 µM - 1 mM | Optimal concentration is cell-type dependent and should be determined empirically.[1][2] |

| Unlabeled Glucose Concentration | 5 mM - 25 mM | Should be physiological or match the specific experimental question. |

| Labeling Duration | 4 - 72 hours | Shorter times for kinetic studies, longer for steady-state analysis.[2] |

| Serum | Dialyzed FBS | To avoid interference from unlabeled monosaccharides in standard FBS.[3] |

Visualization of Pathways and Workflows

Metabolic Pathway of D-Mannose

The following diagram illustrates the central metabolic pathways of D-mannose, including its entry into glycolysis and its route to incorporation into N-glycans.

Experimental Workflow for ¹³C-Mannose Labeling and Analysis

This diagram outlines the major steps in a typical D-Mannose-¹³C₄ cell culture experiment, from labeling to data analysis.

Logical Relationship of Mannose Sources for N-Glycosylation

This diagram illustrates the different sources of mannose for N-glycan synthesis and their relative contributions.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 4. Isolation of Protein from Cultured Cells [opsdiagnostics.com]

- 5. shimadzu.com [shimadzu.com]

- 6. FIGURE 33.2. [Pathways for biosynthesis of N-glycans...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of D-Mannose-13C4 Incorporation into Glycoproteins Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including protein folding, cell-cell adhesion, and immune response. Alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer. Metabolic labeling with stable isotope-labeled sugars, coupled with mass spectrometry, offers a powerful approach to quantitatively track the flux of monosaccharides through glycosylation pathways, providing insights into the dynamics of glycan biosynthesis and turnover.

This application note provides a detailed protocol for the quantification of D-Mannose-13C4 incorporation into cellular glycoproteins. D-Mannose is a key monosaccharide in the synthesis of N-linked glycans. By introducing a 13C-labeled version of D-mannose, researchers can trace its metabolic fate and quantify its incorporation into the glycoproteome. This method is invaluable for studying the effects of drugs, genetic modifications, or disease states on glycoprotein biosynthesis.

Principle of the Method

Cells are cultured in a medium containing a known concentration of D-Mannose-13C4. The labeled mannose is taken up by the cells and enters the glycosylation pathway, where it is incorporated into newly synthesized N-glycans on proteins. Following a labeling period, glycoproteins are isolated, digested into glycopeptides, and analyzed by high-resolution mass spectrometry. The mass shift resulting from the incorporation of 13C isotopes allows for the differentiation and quantification of labeled versus unlabeled glycopeptides. The degree of isotopic enrichment provides a quantitative measure of D-mannose utilization in glycoprotein biosynthesis.

Materials and Reagents

-

D-Mannose-13C4 (or other desired 13C-labeled mannose)

-

Cell culture medium (e.g., DMEM, RPMI-1640), glucose-free and mannose-free if possible

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Lectin-agarose beads (e.g., Concanavalin A) or HILIC enrichment kit

-

C18 spin columns

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling with D-Mannose-13C4

-

Cell Seeding: Seed the cells of interest (e.g., human fibroblasts, cancer cell lines) in appropriate cell culture plates or flasks and grow to a desired confluency (typically 70-80%).

-